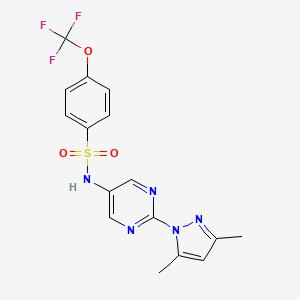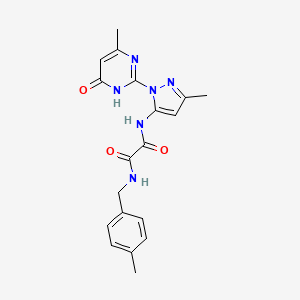![molecular formula C24H27NO4 B2551719 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-5,5-dimethylpiperidin-2-yl]acetic acid CAS No. 2344679-12-3](/img/structure/B2551719.png)
2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-5,5-dimethylpiperidin-2-yl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-5,5-dimethylpiperidin-2-yl]acetic acid is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is commonly referred to as Fmoc-Dmp-OH and is used in the synthesis of peptides and proteins.
Applications De Recherche Scientifique
Protective Group in Organic Synthesis
The fluoren-9-ylmethoxycarbonyl (Fmoc) group is widely utilized for the protection of hydroxy groups during the synthesis of complex molecules. Its stability under both acidic and basic conditions makes it particularly valuable in multi-step organic synthesis. For instance, Gioeli and Chattopadhyaya (1982) demonstrated the use of the Fmoc group for protecting hydroxy-groups in the synthesis of an octathymidylic acid fragment. The Fmoc group can be conveniently removed by the action of triethylamine in dry pyridine solution while preserving other base-labile protecting groups intact (C. Gioeli, J. Chattopadhyaya, 1982).
Application in Peptide Synthesis
The Fmoc group's application extends significantly to peptide synthesis, where it serves as a protective group for amino acids. Albericio and Bárány (1991) explored the novel 5-(4-hydroxymethyl-3,5-dimethoxyphenoxy)valeric acid (HAL) handle for solid-phase peptide synthesis using Fmoc for N α -amino protection. This method provides a robust approach to obtaining fully protected peptide acids, crucial for segment condensation studies, with excellent yields and purities (F. Albericio, G. Bárány, 1991).
Solid-Phase Synthesis Enhancement
Fields and Noble (2009) highlighted the advancements in Fmoc solid-phase peptide synthesis, noting the introduction of a variety of solid supports, linkages, and side-chain protecting groups. These advancements have facilitated the synthesis of biologically active peptides and small proteins under a broad range of conditions, showcasing the versatility of the Fmoc strategy in bioorganic chemistry (G. Fields, R. Noble, 2009).
Enabling Complex Synthesis
The role of the Fmoc group in facilitating the synthesis of complex molecules cannot be overstated. For example, Burdinski, Cheng, and Lippard (2005) achieved the electronically disfavored 1,8-disubstitution of the fluorene ring system, a crucial step in the synthesis of dinucleating ligands with potential applications in coordination chemistry. The process was made feasible by using tert-butyl protecting groups and mercury(II) as a sterically demanding electrophile (D. Burdinski, K. Cheng, S. Lippard, 2005).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
2-[1-(9H-fluoren-9-ylmethoxycarbonyl)-5,5-dimethylpiperidin-2-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO4/c1-24(2)12-11-16(13-22(26)27)25(15-24)23(28)29-14-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h3-10,16,21H,11-15H2,1-2H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWMDKHITLJNSPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-((2,6-dimethylmorpholino)sulfonyl)-N'-(6-fluorobenzo[d]thiazol-2-yl)benzohydrazide](/img/structure/B2551636.png)
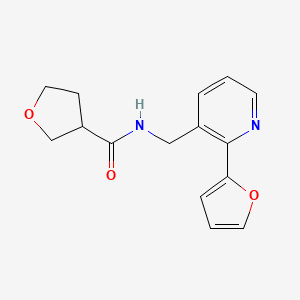
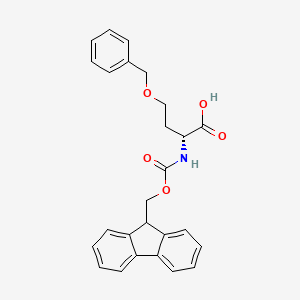
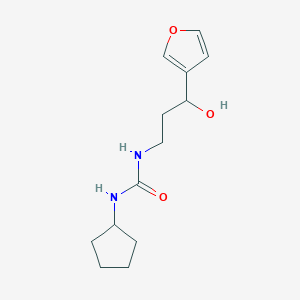
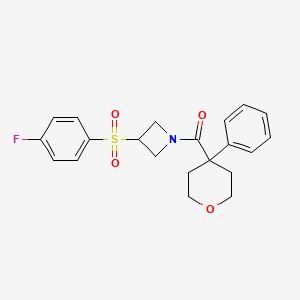



![5-((3,4-Dimethoxyphenyl)(4-hydroxypiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2551651.png)
![N-(4-acetylphenyl)-2-((6,8-dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2551655.png)
